(4-(Mesitylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(4-(Mesitylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a mesitylsulfonyl group attached to a piperazine ring, which is further connected to a pyrrolidine ring via a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-(Mesitylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The mesitylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohol derivatives.
Substitution: The piperazine and pyrrolidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted piperazine and pyrrolidine compounds .
Scientific Research Applications
(4-(Mesitylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-(Mesitylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The mesitylsulfonyl group can interact with enzymes and receptors, modulating their activity. The piperazine and pyrrolidine rings can enhance the compound’s binding affinity and selectivity towards these targets . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
(4-(Mesitylsulfonyl)-1-piperazinyl)(1-piperidinyl)methanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Contains a piperazine ring and a pyridine ring, showing different biological activities.
Uniqueness
(4-(Mesitylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone is unique due to the presence of both mesitylsulfonyl and pyrrolidine groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
The compound (4-(Mesitylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects based on various studies.
1. Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a mesitylsulfonyl group and a pyrrolidine moiety. The structural formula can be represented as follows:
Synthesis Methodology
The synthesis typically involves the sulfonylation of piperazine derivatives followed by the introduction of the pyrrolidine group. For example, the synthesis pathway may include:
- Formation of the piperazine core through cyclization reactions.
- Sulfonylation using mesitylsulfonyl chloride.
- Introduction of the pyrrolidine moiety via reductive amination or similar methods.
2.1 Anticancer Properties
Recent studies have evaluated the compound's efficacy against various cancer cell lines. One notable study indicated that derivatives of TASIN analogs, which include similar structural motifs, exhibited significant antiproliferative activity against colon cancer cells, suggesting that this compound may also share this property due to its structural similarities .
The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, compounds with similar sulfonamide structures have been shown to interfere with growth factor signaling and induce apoptosis in cancer cells .
3. Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the sulfonamide and piperazine rings significantly affect biological activity:
Compound Modification | Effect on Activity |
---|---|
Electron-withdrawing groups on the aromatic ring | Increased potency |
Larger alkoxy substituents | Decreased activity |
Variation in piperazine substituents | Altered selectivity for cancer cell types |
These findings suggest that careful design and modification can enhance the therapeutic potential of this class of compounds.
4.1 In Vitro Studies
In vitro assays conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxic effects .
4.2 In Vivo Evaluations
Preclinical evaluations in animal models have shown promising results, with significant tumor reduction observed in xenograft models treated with related compounds . These studies highlight the potential for further development into clinical candidates.
5. Conclusion
This compound represents a promising candidate for further investigation due to its potential anticancer properties and favorable SAR profile. Ongoing research will be crucial to fully elucidate its mechanisms of action and optimize its therapeutic efficacy.
Properties
IUPAC Name |
pyrrolidin-1-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-14-12-15(2)17(16(3)13-14)25(23,24)21-10-8-20(9-11-21)18(22)19-6-4-5-7-19/h12-13H,4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMZEFRDKFSMBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.